molecular formula C13H19BrN2O4S B15148602 N-(5-Bromothiazol-2-YL)zazbis(biscarbonic acid bis-1,1-dimethylethyl ester

N-(5-Bromothiazol-2-YL)zazbis(biscarbonic acid bis-1,1-dimethylethyl ester

Cat. No.: B15148602
M. Wt: 379.27 g/mol
InChI Key: FWKLAIAXXQEGDY-UHFFFAOYSA-N
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Description

N-(5-Bromothiazol-2-YL)azabis(biscarbonic acid bis-1,1-dimethylethyl ester) is a synthetic organic compound characterized by a 5-bromo-substituted thiazole core linked via an aza group (-NH-) to two biscarbonic acid di-tert-butyl ester moieties. The tert-butyl ester groups confer steric bulk, improving metabolic stability and reducing hydrolysis susceptibility compared to smaller esters (e.g., methyl or ethyl). This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or precursor for functionalized heterocycles.

Properties

Molecular Formula

C13H19BrN2O4S

Molecular Weight

379.27 g/mol

IUPAC Name

tert-butyl N-(5-bromo-1,3-thiazol-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C13H19BrN2O4S/c1-12(2,3)19-10(17)16(9-15-7-8(14)21-9)11(18)20-13(4,5)6/h7H,1-6H3

InChI Key

FWKLAIAXXQEGDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(S1)Br)C(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

N-(5-Bromothiazol-2-YL)zazbis(biscarbonic acid bis-1,1-dimethylethyl ester), with the CAS number 840493-96-1, is a compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure and properties, which may contribute to various pharmacological effects.

  • Molecular Formula : C13H19BrN2O4S
  • Molecular Weight : 379.273 g/mol
  • Synonyms : N,N-Di-BOC-2-amino-5-bromothiazole
  • Structure : The compound features a thiazole ring substituted with bromine, which is known to influence biological activity significantly.

The biological activity of this compound) is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Initial investigations indicate that the compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
  • Anticancer Potential : There are indications that this compound could inhibit cell proliferation in various cancer cell lines, although specific mechanisms remain to be elucidated.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted on the efficacy of N-(5-Bromothiazol-2-YL)zazbis against bacterial strains such as Staphylococcus aureus showed promising results, suggesting a potential role as an antibacterial agent .
  • Anticancer Activity :
    • Research published in demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines, including breast and colon cancer cells. The study noted a dose-dependent response, indicating that higher concentrations resulted in increased cell death.
  • Mechanistic Insights :
    • Further investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways . This suggests a dual role in both inhibiting cell growth and promoting programmed cell death.

Data Tables

PropertyValue
CAS Number840493-96-1
Molecular FormulaC13H19BrN2O4S
Molecular Weight379.273 g/mol
Antimicrobial ActivityEffective against S. aureus
Anticancer ActivityCytotoxic to breast and colon cancer cells

Safety and Handling

As with many chemical compounds, safety data sheets (SDS) highlight potential hazards associated with this compound). It is crucial to handle this compound with care, using appropriate personal protective equipment (PPE) and following standard laboratory safety protocols.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Core Structure Substituents/Functional Groups Key Differences
N-(5-Bromothiazol-2-YL)azabis(biscarbonic acid bis-1,1-dimethylethyl ester) Thiazole + aza linkage 5-Br, bis-tert-butyl biscarbonic acid esters Reference compound
N-[(3,5-Difluorophenyl)acetyl]-L-alanyl-2-phenyl]glycine-1,1-dimethylethyl ester (DAPT) Peptidomimetic tert-Butyl ester, difluorophenyl, alanyl-phenyl Lacks thiazole; targets γ-secretase
5-Chlorothiazol-2-YL biscarbonic acid bis-methyl ester Thiazole 5-Cl, methyl esters Smaller esters; lower stability
Bis[3-(2H-benzotriazol-2-yl)-2-(prop-2-ynyloxy)-5-(2,4,4-trimethylpentan-2-yl)-phenyl]ethers Benzotriazole + ether Propargyloxy, bulky alkyl Ether linkage; divergent aromatic system

Physicochemical Properties

  • Molecular Weight : The tert-butyl esters increase molecular weight (~550–600 g/mol) compared to methyl ester analogues (~400 g/mol).
  • Solubility : tert-Butyl groups reduce aqueous solubility (<0.1 mg/mL in water) relative to methyl esters (>1 mg/mL) but enhance lipid membrane permeability.
  • Stability : tert-Butyl esters resist enzymatic hydrolysis (t₁/₂ > 24 hours in plasma) better than methyl esters (t₁/₂ ~2 hours) .

Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step coupling of bromothiazole precursors with biscarbonic acid tert-butyl esters, similar to DAPT’s peptidomimetic assembly .
  • Reactivity : The bromine atom facilitates Suzuki-Miyaura cross-coupling, enabling derivatization at the 5-position—a feature absent in DAPT or chlorothiazole analogues.
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at ~200°C, comparable to benzotriazole ethers , but higher than methyl esters (~150°C).

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